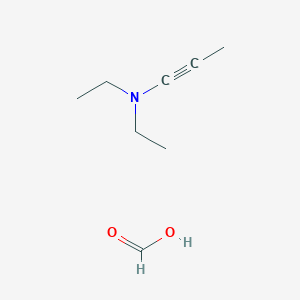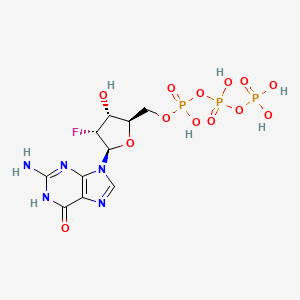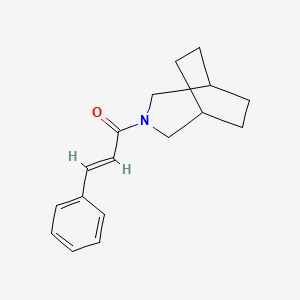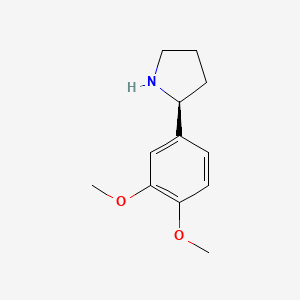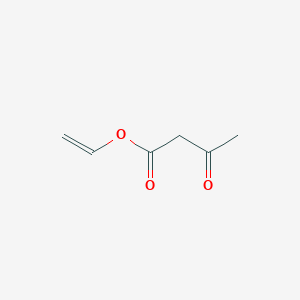
Ethenyl 3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethenyl 3-oxobutanoate, also known as ethyl acetoacetate, is an organic compound with the molecular formula C6H10O3. It is a colorless liquid with a pleasant odor and is widely used in organic synthesis. The compound is known for its keto-enol tautomerism, where it exists in equilibrium between its keto form (CH3COCH2COOC2H5) and enol form (CH3C(OH):CHCOOC2H5) under normal conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethenyl 3-oxobutanoate can be synthesized through the Claisen condensation of ethyl acetate. In this reaction, two moles of ethyl acetate condense to form one mole each of ethyl acetoacetate and ethanol. The reaction is typically carried out in the presence of a strong base such as sodium ethoxide .
Industrial Production Methods
On an industrial scale, ethyl acetoacetate is produced by the treatment of diketene with ethanol. This method is preferred due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Ethenyl 3-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form ethyl 3-hydroxybutyrate.
Reduction: Reduction of ethyl acetoacetate gives ethyl 3-hydroxybutyrate.
Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the enolate ion.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides are commonly used in substitution reactions, with the enolate ion acting as the nucleophile.
Major Products Formed
Oxidation: Ethyl 3-hydroxybutyrate.
Reduction: Ethyl 3-hydroxybutyrate.
Substitution: Various alkylated derivatives depending on the alkyl halide used.
Aplicaciones Científicas De Investigación
Ethenyl 3-oxobutanoate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethenyl 3-oxobutanoate involves its conversion to the enolate ion, which can then participate in various nucleophilic substitution reactions. The enolate ion is formed by the deprotonation of the alpha hydrogen atoms, which are flanked by two carbonyl groups. This makes the enolate ion highly nucleophilic and capable of reacting with electrophiles such as alkyl halides .
Comparación Con Compuestos Similares
Similar Compounds
Methyl acetoacetate: Similar to ethyl acetoacetate but with a methyl group instead of an ethyl group.
Diethyl malonate: Another 1,3-dicarbonyl compound used in organic synthesis.
Acetylacetone: A diketone with similar reactivity due to the presence of two carbonyl groups.
Uniqueness
Ethenyl 3-oxobutanoate is unique due to its versatility in organic synthesis and its ability to undergo a wide range of chemical reactions. Its keto-enol tautomerism also adds to its reactivity and usefulness in various applications .
Propiedades
Número CAS |
2424-97-7 |
|---|---|
Fórmula molecular |
C6H8O3 |
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
ethenyl 3-oxobutanoate |
InChI |
InChI=1S/C6H8O3/c1-3-9-6(8)4-5(2)7/h3H,1,4H2,2H3 |
Clave InChI |
ZEYMDLYHRCTNEE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)OC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-Amino-5-(diethylamino)phenyl]acetamide](/img/structure/B14754898.png)
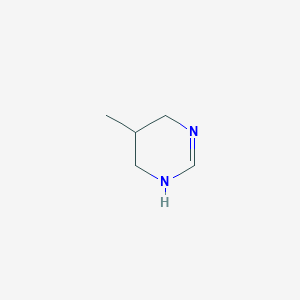
![6-Chloro-5-methoxybenzo[d]isoxazole](/img/structure/B14754906.png)
![(1R,5S)-N-cyclopropyl-7-[4-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]phenyl]-N-[(2,3-dimethylphenyl)methyl]-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide;methanesulfonic acid](/img/structure/B14754914.png)
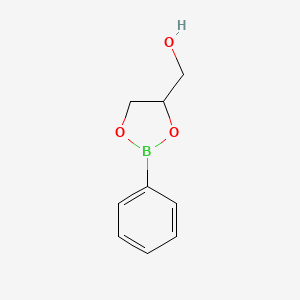
![(2S)-N-(Diphenylmethyl)-N,3,3-trimethyl-2-[[[[(1R,2R)-2-2,5-diphenyl-1H-pyrrol-1-yl)cyclohexyl]amino]thioxomethyl]amino]butanamide](/img/structure/B14754930.png)
![2-Ethoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14754932.png)
![furo[3,4-e][1]benzofuran](/img/structure/B14754933.png)
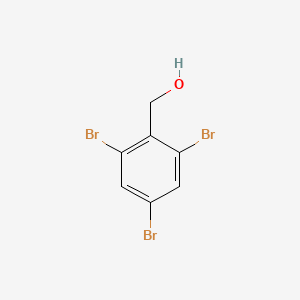
![2,2'-(Ethane-1,2-diyl)bis[4-(chloromethyl)-1,3-dioxolane]](/img/structure/B14754942.png)
